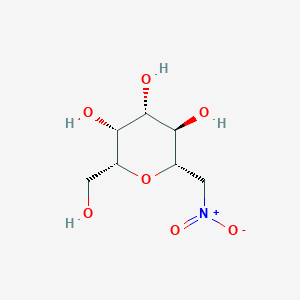

beta-D-GALACTOPYRANOSYL NITROMETHANE

Description

Glycosyl nitromethanes represent a specialized class of carbohydrate derivatives where a nitromethane (B149229) moiety is attached to the anomeric carbon of a sugar. These C-glycosyl compounds are noted for their synthetic versatility and potential biological activities. The fusion of a polar, electron-withdrawing nitro group with a carbohydrate scaffold creates unique chemical properties that distinguish them from traditional O- or N-glycosides. This introduction provides a focused overview of the significance, history, and specific research scope of these compounds, with a particular emphasis on β-D-galactopyranosyl nitromethane.

Carbohydrate-nitro conjugates are of considerable importance in both organic and bioorganic chemistry due to the versatile nature of the nitro group and the biological relevance of the carbohydrate moiety. In organic synthesis, the nitro group serves as a valuable functional handle. It is a powerful electron-withdrawing group that can activate adjacent carbons for nucleophilic attack and participate in a variety of carbon-carbon bond-forming reactions, most notably the Henry (nitroaldol) reaction. wikipedia.orgorganic-chemistry.org Furthermore, the nitro group can be readily transformed into other essential functional groups, such as amines (via reduction) or carbonyls (via the Nef reaction), making glycosyl nitromethanes key intermediates in the synthesis of diverse C-glycosides, amino sugars, and other complex carbohydrate mimetics. youtube.com

In the realm of bioorganic and medicinal chemistry, the nitro group is recognized as a "pharmacophore," a structural feature responsible for a molecule's biological activity. researchgate.netmdpi.com Numerous nitro-containing compounds exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and antiparasitic properties. researchgate.netmdpi.comnih.gov The conjugation of a nitro group to a carbohydrate, such as galactose, combines the biological targeting and recognition capabilities of the sugar with the potential therapeutic action of the nitro moiety. nih.govrsc.org This strategy is explored for the development of novel therapeutics, such as enzyme inhibitors and targeted drug delivery systems. nih.gov

| Biological Activity | Description | Potential Application |

|---|---|---|

| Antimicrobial | Inhibition of bacterial or fungal growth. The nitro group can be reduced within microbial cells to produce toxic radical species. researchgate.netmdpi.com | Development of new antibiotics to combat resistant strains. |

| Antineoplastic | Inhibition of tumor cell growth. Nitro compounds can act as bioreductive prodrugs, becoming cytotoxic under hypoxic conditions found in tumors. | Targeted cancer therapy. |

| Antiparasitic | Activity against parasitic organisms like protozoa. The mechanism often involves redox cycling and oxidative stress within the parasite. researchgate.net | Treatment of diseases such as leishmaniasis or Chagas disease. |

| Enzyme Inhibition | The strong electron-withdrawing nature of the nitro group can facilitate binding to enzyme active sites, leading to inhibition. nih.gov | Therapeutic agents for various metabolic or infectious diseases. |

The study of glycosyl nitromethanes is built upon foundational principles of organic chemistry. The key chemical transformation enabling their synthesis is the nitroaldol or Henry reaction, a classic carbon-carbon bond-forming reaction discovered by Louis Henry in 1895. wikipedia.orgredalyc.org This reaction involves the base-catalyzed addition of a nitroalkane, such as nitromethane, to an aldehyde or ketone. wikipedia.orgredalyc.org In carbohydrate chemistry, this reaction is applied to sugar-derived aldehydes (aldoses), effectively extending the carbon chain and introducing the nitromethyl group. youtube.com

While the underlying reaction is historic, the specific application to carbohydrate chemistry to form stable C-glycosyl nitromethanes gained traction much later. Early research focused on the synthesis and characterization of these novel sugar derivatives. For instance, studies in the latter half of the 20th century began to systematically explore methods for preparing glycosyl derivatives of nitromethane. This work laid the groundwork for understanding the reactivity and stereochemical outcomes of adding nitromethane to various sugar scaffolds. Over time, the focus of research has expanded from purely synthetic explorations to utilizing these compounds as versatile building blocks for creating more complex and biologically relevant molecules, such as nitro disaccharides and other C-glycoside analogues. cdnsciencepub.com

| Time Period | Key Development | Significance |

|---|---|---|

| 1895 | Discovery of the Henry (nitroaldol) reaction by Louis Henry. wikipedia.orgredalyc.org | Established the fundamental C-C bond-forming reaction for synthesizing β-nitro alcohols. |

| Mid-20th Century | Application of the Henry reaction to carbohydrate precursors (aldoses). youtube.com | Enabled the one-carbon homologation of sugars and synthesis of nitro-sugars. |

| Late 20th Century | Systematic studies on the preparation and isolation of various glycosyl nitromethane derivatives. | Provided a library of stable C-glycosyl compounds for further synthetic modification. |

| 21st Century | Use of glycosyl nitromethanes as synthetic intermediates for complex glycoconjugates and as probes in glycobiology. nih.govnih.gov | Shift from foundational synthesis to functional application in medicinal chemistry and glycoscience. |

Within the broader field of glycoscience, β-D-galactopyranosyl nitromethane holds specific research significance due to the unique combination of its constituent parts: the β-anomeric configuration, the D-galactose core, and the nitromethyl aglycone. D-galactose is a fundamental monosaccharide in biology, playing critical roles in cell-cell recognition, signaling, and as a structural component of glycoproteins and glycolipids. The β-linkage is particularly relevant in many biological contexts, such as the terminal galactose residues recognized by lectins.

The research significance of β-D-galactopyranosyl nitromethane stems primarily from its role as a specialized chemical tool and synthetic precursor. Its C-glycosidic linkage is resistant to enzymatic and chemical hydrolysis, making it a stable mimic of natural galactosides. This stability allows it to be used in biological systems to study carbohydrate-protein interactions without the complication of cleavage by glycosidases.

Furthermore, the compound serves as a versatile starting material for the synthesis of more elaborate galactose-containing molecules. The nitromethyl unit can be chemically modified to generate a range of functionalities, providing access to novel C-glycosyl compounds that are otherwise difficult to synthesize. These derivatives are valuable for probing the structural requirements of galactose-binding proteins and for developing galactomimetics with potential therapeutic applications, such as inhibitors for galactosyltransferases or galectins. The defined stereochemistry of β-D-galactopyranosyl nitromethane also makes it an excellent model for conformational studies, helping researchers understand how the anomeric substituent influences the shape and flexibility of the pyranose ring.

| Area of Application | Specific Use | Research Goal |

|---|---|---|

| Synthetic Chemistry | Versatile synthetic intermediate and C-glycoside precursor. nih.gov | To synthesize hydrolytically stable glycomimetics, amino sugars, and complex glycoconjugates. |

| Medicinal Chemistry | Scaffold for developing enzyme inhibitors (e.g., for glycosidases or galactosyltransferases). | To create novel therapeutic agents targeting carbohydrate-mediated pathological processes. |

| Glycobiology | Stable analogue for studying carbohydrate-protein interactions (e.g., with lectins). | To understand the molecular basis of biological recognition involving galactose. |

| Structural Chemistry | Model compound for conformational analysis. | To investigate the influence of anomeric C-substituents on pyranose ring conformation. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R,6S)-2-(hydroxymethyl)-6-(nitromethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO7/c9-2-4-6(11)7(12)5(10)3(15-4)1-8(13)14/h3-7,9-12H,1-2H2/t3-,4+,5-,6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNILFIXWGGSLAQ-MLKOFDEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)CO)O)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501200250 | |

| Record name | 2,6-Anhydro-7-deoxy-7-nitro-L-glycero-L-galacto-heptitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81846-64-2 | |

| Record name | 2,6-Anhydro-7-deoxy-7-nitro-L-glycero-L-galacto-heptitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81846-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Anhydro-7-deoxy-7-nitro-L-glycero-L-galacto-heptitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for β D Galactopyranosyl Nitromethane and Its Analogues

Glycosylation Reactions in the Synthesis of β-D-Galactopyranosyl Nitromethane (B149229)

The formation of the carbon-carbon bond between the galactose moiety and the nitromethane unit is the cornerstone of synthesizing β-D-galactopyranosyl nitromethane. This can be achieved through direct condensation or by using pre-activated sugar derivatives.

Conventional Glycosylation Approaches with Nitromethane

Conventional methods for creating the C-glycosidic linkage with nitromethane often rely on the nitroaldol or Henry reaction. scielo.br This reaction involves the base-catalyzed addition of a nitronate anion, generated from nitromethane, to the aldehyde group of a sugar. scielo.br For the synthesis of galactopyranosyl nitromethane, this typically involves using D-galactose as the starting material. The reaction is fundamental for C-C bond formation in carbohydrate chemistry and serves as an effective method for chain extension. scielo.brmdma.ch

The process begins with the deprotonation of nitromethane by a suitable base to form a nucleophilic nitronate ion. This ion then attacks the electrophilic carbonyl carbon of the open-chain form of galactose. The resulting β-nitroalcohols are key intermediates that can subsequently cyclize to form the pyranose ring structure. scielo.br The choice of base and reaction conditions is critical to optimize the yield and manage the reversibility of the reaction. scielo.br

Application of Activated Galactopyranosyl Derivatives

To achieve more controlled and efficient glycosylation, activated galactose derivatives are frequently employed as glycosyl donors. nih.gov These derivatives possess a good leaving group at the anomeric position, which facilitates the nucleophilic attack by the nitronate anion. Common examples include glycosyl halides (bromides or chlorides) and glycosyl acetates. nih.govnih.gov

The Koenigs-Knorr reaction, a classical method, utilizes glycosyl halides activated by silver salts (e.g., Ag₂O, Ag₂CO₃) to promote the formation of the glycosidic bond. nih.gov Modern variations may use other promoters to improve yields and stereoselectivity. For instance, the synthesis of fucofuranoside analogues, which share structural similarities with galactofuranosides, has been achieved using 1-O-acetyl-2,3,5-tri-O-benzoyl-α,β-D-fucofuranose as a glycosyl donor in the presence of a Lewis acid like tin(IV) chloride (SnCl₄). nih.gov This approach highlights the utility of activated donors for constructing C-glycosidic linkages with nitro compounds.

| Donor Type | Activator/Promoter | Description |

| Glycosyl Halide | Silver Salts (e.g., Ag₂CO₃) | A traditional method where a halide at the anomeric center serves as a leaving group, activated by a metal salt promoter. nih.gov |

| Glycosyl Acetate (B1210297) | Lewis Acids (e.g., SnCl₄) | The acetate group at the anomeric position acts as a leaving group, with the reaction driven by a Lewis acid catalyst. nih.gov |

Modified Nef Reaction Approaches for C-Glycosylnitromethanes

The nitro group in C-glycosylnitromethanes is a versatile synthetic handle. One of its most important transformations is the conversion to a carbonyl group via the Nef reaction. mdma.ch The classical Nef reaction involves the hydrolysis of a nitronate salt under strong acidic conditions. wikipedia.org However, C-glycosylnitromethanes have shown resistance to these conditions. nih.gov

Researchers have developed modified Nef reaction protocols to overcome this challenge. A significant breakthrough was the discovery that protonated aci-nitro forms of C-glycosylnitromethanes, while resistant to aqueous acid, undergo a modified Nef reaction in acidified methanol. nih.gov This procedure yields the corresponding C-glycosylmethanal dimethyl acetals in moderate yields. nih.gov This method has been successfully applied to a range of C-glycosides, including those with β-D-galactopyranosyl configurations, providing a viable pathway to glycosyl aldehydes. nih.gov Other modified conditions for the Nef reaction in general organic synthesis include oxidative methods (using agents like ozone or permanganate) and reductive methods (using reagents like titanium(III) chloride). wikipedia.orgyoutube.com

Catalytic Strategies for the Synthesis of Glycosylated Nitro Compounds

Catalysis offers a powerful means to enhance the efficiency, yield, and stereoselectivity of glycosylation reactions. In the context of synthesizing glycosylated nitro compounds, various catalytic systems have been explored. Catalytic reduction is a primary method for preparing derivatives from aromatic nitro compounds, though controlling the reaction to avoid over-reduction can be challenging. mdpi.com

For the synthesis of nitro-glycosides, strategies often focus on activating the glycosyl donor or the acceptor. Lewis acids are commonly used to activate glycosyl donors such as glycosyl acetates or trichloroacetimidates. nih.govresearchgate.net In recent years, nanocatalysts have emerged as sustainable and efficient options. For example, a magnetic core-shell nanocatalyst, Fe₃O₄@C@Fe(III), was successfully used to synthesize 2-nitro-2,3-unsaturated O-glycosides with high yields and stereoselectivity via a Ferrier rearrangement. nih.gov While this example pertains to O-glycosides, it demonstrates the potential of advanced catalytic systems in the broader field of nitro-sugar synthesis.

Stereochemical Control in β-D-Galactopyranosyl Nitromethane Synthesis

Achieving stereochemical control at the anomeric center is a paramount challenge in carbohydrate synthesis. The goal is the selective formation of the β-anomer over the α-anomer. The outcome of a glycosylation reaction is influenced by the donor, acceptor, promoter, and solvent. The mechanism can range between a bimolecular Sₙ2-like pathway, which typically results in an inversion of stereochemistry, and a unimolecular Sₙ1-like pathway that proceeds through a planar oxocarbenium ion intermediate, often leading to a mixture of anomers. nih.govnih.gov

For galactose derivatives, the axial orientation of the hydroxyl group at the C-4 position is known to influence the stereochemical outcome of glycosylation by affecting the stability of the reaction intermediates. nih.gov The choice of protecting groups on the sugar ring also plays a critical role. Participating protecting groups at the C-2 position, such as an acetyl group, can promote the formation of the 1,2-trans product (the β-anomer in the galacto- series) through the formation of a cyclic acylium ion intermediate. Careful selection of reaction conditions and the strategic use of protecting groups are therefore essential for directing the synthesis toward the desired β-D-galactopyranosyl nitromethane.

Preparation of D-Galactofuranosyl Nitromethanes and Tautomeric Equilibrium Studies

While the pyranose (six-membered ring) form is often the most stable, the furanose (five-membered ring) form of galactose also plays a role in the chemistry of galactosyl nitromethanes. The synthesis of D-galactofuranosyl nitromethanes can be achieved under specific conditions. For example, thermal treatment of 7-deoxy-7-nitro-L-glycero-L-galacto-heptitol in boiling water leads to a mixture where the content of D-galactofuranosyl nitromethanes can reach up to 58%. nih.gov

These different ring forms exist in a dynamic equilibrium. Studies have shown that prolonged treatment of certain acyclic nitroheptitol precursors ultimately results in an equilibrium mixture of four D-galactosyl tautomers. nih.gov In this equilibrium, the β-D-galactopyranosyl nitromethane is the thermodynamically most stable and, therefore, the most abundant tautomer, constituting about 77% of the mixture. nih.gov The remaining portion consists of the α-pyranose and the two furanose anomers. nih.gov This tautomeric equilibrium is influenced by factors such as solvent, temperature, and pH, which can shift the balance between the different isomeric forms. nih.gov

| Isomer Type | Equilibrium Percentage | Notes |

| β-D-Galactopyranosyl Nitromethane | ~77% | The most thermodynamically stable tautomer in the equilibrium mixture. nih.gov |

| Other Tautomers (α-pyranose, furanoses) | ~23% (combined) | Includes α-D-galactopyranosyl, α-D-galactofuranosyl, and β-D-galactofuranosyl nitromethanes. nih.gov |

Synthesis of Specific β-D-Galactopyranosyl Nitromethane Derivatives for Research

The synthesis of specific derivatives of β-D-galactopyranosyl nitromethane is a focal point of research, primarily driven by the need for stable glycomimetics that can serve as tools in glycobiology and as potential therapeutic agents. mdpi.comresearchgate.net These C-glycosyl compounds are resistant to enzymatic hydrolysis, making them ideal candidates for studying and inhibiting carbohydrate-processing enzymes like glycosyltransferases and glycosidases. mdpi.comnih.gov Research in this area concentrates on creating analogues that mimic the natural substrates or transition states of these enzymes. researchgate.netresearchgate.net

A common strategy for creating diverse derivatives involves the conversion of β-D-hexopyranosylnitromethanes into corresponding C-glycopyranosyl aldehydes. nih.gov For instance, pH-controlled ozonolysis of the sodium nitronate forms of compounds like β-D-galactopyranosylnitromethane at room temperature yields the corresponding 2,6-anhydroheptoses (glycosylated formaldehydes). researchgate.net These aldehydes are versatile intermediates that can be transformed into a variety of other functional groups. nih.gov

One major application is the synthesis of C-glycosyl amino acids. For example, C-glycopyranosyl aldehydes can undergo reactions to form C-glycosyl β-amino esters. nih.gov These transformations can be achieved through methods like the Mannich-type reaction or the Reformatsky route, with the latter often demonstrating higher yields. nih.gov The resulting amino acid derivatives are valuable for biological and medicinal studies. nih.gov

Another significant class of derivatives is the C-glycosyl phosphonates. These compounds are designed as hydrolytically stable analogues of native sugar phosphates. beilstein-journals.org The synthesis can be initiated from a protected galactonic acid lactone. A Wittig-type reaction with the lithium salt of dimethyl methylphosphonate, followed by an elimination step, yields glycal intermediates. beilstein-journals.org Subsequent deprotection and reduction steps can then furnish the desired C-glycosyl phosphonate (B1237965) derivatives, which are investigated as potential inhibitors of enzymes like Ara4N transferase, which is involved in bacterial antibiotic resistance. beilstein-journals.org

Furthermore, β-D-galactopyranosyl nitromethane and its precursors are used to synthesize heterocyclic derivatives and other complex structures for research. These derivatives are often evaluated as inhibitors of enzymes such as glycogen (B147801) phosphorylase. researchgate.net The table below summarizes some specific derivatives and their research applications.

Table 1: Examples of Synthesized β-D-Galactopyranosyl Nitromethane Derivatives and Analogues for Research

| Derivative Class | Precursor | Synthetic Method Highlight | Research Application |

| C-Glycopyranosyl Aldehydes | β-D-Galactopyranosylnitromethane | Ozonolysis of the sodium nitronate form | Versatile intermediate for further synthesis nih.govresearchgate.net |

| 2-(β-D-Galactopyranosyl)nitroethanes | 2-(β-D-Galactopyranosyl)nitroethenes | Regioselective catalytic reduction | C-glycosyl compound synthesis researchgate.net |

| C-Glycosyl β-Amino Esters | C-Glycopyranosyl Aldehydes | Mannich-type or Reformatsky reactions | Probes for biological and medicinal studies nih.gov |

| C-Glycosyl Phosphonates | Benzyl-protected Galactonic Acid Lactone | Wittig reaction followed by elimination and reduction | Potential inhibitors of glycosyltransferases beilstein-journals.org |

| C-Glycopyranosyl Heterocycles (e.g., Triazoles) | Anhydro-aldose Tosylhydrazones | Cross-coupling reactions | Glycogen phosphorylase inhibitors researchgate.net |

The development of these specific derivatives is crucial for advancing the understanding of carbohydrate-mediated biological processes and for the rational design of new therapeutic agents. mdpi.comresearchgate.net

Chemical Transformations and Derivatization of β D Galactopyranosyl Nitromethane

Reduction Reactions of the Nitromethyl Group

The reduction of the nitromethyl group in β-D-galactopyranosyl nitromethane (B149229) is a fundamental transformation that opens avenues to various amino and hydroxylated derivatives. The choice of reducing agent and reaction conditions can selectively yield different products.

The conversion of the nitromethyl group to an amino group is a common and synthetically useful transformation. Catalytic hydrogenation is a standard and effective method for this reduction. Various catalysts, such as palladium on carbon (Pd/C) or Raney nickel, are employed for this purpose, typically under a hydrogen atmosphere. This reaction proceeds through a hydroxylamine intermediate, which is further reduced to the corresponding primary amine, yielding β-D-galactopyranosylmethylamine.

Alternative reducing agents can also be utilized. For instance, iron in acidic media or sodium hydrosulfite are effective for the reduction of nitroarenes to anilines and can be adapted for aliphatic nitro compounds. While less common for nitroalkanes, metal hydrides are generally avoided as they can lead to the formation of azo compounds, especially with aromatic nitro compounds.

The formation of alcohol derivatives from the nitromethyl group is less direct. The reduction can be controlled to stop at the hydroxylamine stage. For example, the use of zinc metal in aqueous ammonium (B1175870) chloride can lead to the formation of aryl hydroxylamines from aryl nitro compounds. In the context of nitro sugars, reduction of a primary nitromethyl group can also yield an oxime through a radical reaction with tin. These hydroxylamine and oxime derivatives can then potentially be converted to the corresponding alcohol, although this is not a direct reduction pathway.

Table 1: Common Reducing Agents for Nitro Group Transformation

| Reducing Agent | Product(s) | Notes |

| H₂, Pd/C or Raney Ni | Primary Amine | Standard catalytic hydrogenation. |

| Iron (Fe) in acid | Primary Amine | Commonly used for aromatic nitro compounds. |

| Sodium Hydrosulfite | Primary Amine | Effective reducing agent. |

| Tin (Sn) | Oxime | Radical reaction, selective for primary nitro groups. |

| Zinc (Zn) in NH₄Cl | Hydroxylamine | Milder reduction. |

The formation of dimeric aminals from the reduction of β-D-galactopyranosyl nitromethane is not a widely reported transformation in the scientific literature. However, based on the known reactivity of the primary amine product (β-D-galactopyranosylmethylamine), a hypothetical pathway for dimerization can be considered. Glycosylamines, which are structurally related to the amine derivative of β-D-galactopyranosyl nitromethane, are known to be unstable and can undergo self-condensation reactions.

It is plausible that under certain conditions, particularly in the presence of a carbonyl source or an activated intermediate, two molecules of β-D-galactopyranosylmethylamine could condense to form a dimeric aminal, such as a bis(glycosylamino)methane. This type of reaction is more commonly observed in the reductive amination of oligosaccharides, where dimeric byproducts can be a significant issue. The investigation into specific conditions that might favor such a dimeric aminal formation from the reduction of β-D-galactopyranosyl nitromethane remains an area for further research.

Oxidation Reactions of the Nitromethyl Group

Oxidation of the nitromethyl group in glycosylnitromethanes like β-D-galactopyranosyl nitromethane presents a unique set of challenges and opportunities for synthesizing valuable carbohydrate derivatives. The classical Nef reaction, which converts a primary nitroalkane to an aldehyde, surprisingly fails when applied to 2,6-anhydro-1-deoxy-1-nitroalditols (glycosylnitromethanes).

Instead of the expected aldehyde, alternative oxidation methods have been explored with varying degrees of success. For instance, oxidation with hydrogen peroxide leads to overoxidation, yielding the corresponding 2,6-anhydroaldonic acid. A more controlled and synthetically useful transformation is achieved through ozonolysis of the nitronate salt of the glycosylnitromethane. When conducted under carefully controlled pH conditions, ozonolysis can effectively cleave the carbon-nitrogen bond to afford the desired glycosylformaldehyde in yields of up to 85%. This method provides a viable alternative to the Nef reaction for accessing these important C-glycoside synthons.

Table 2: Oxidation Reactions of Glycosylnitromethanes

| Reagent/Method | Product | Outcome |

| Nef Reaction | Glycosylformaldehyde (expected) | Fails |

| Hydrogen Peroxide | 2,6-Anhydroaldonic Acid | Overoxidation |

| Ozonolysis (pH-controlled) | Glycosylformaldehyde | Successful (up to 85% yield) |

Regioselective Transformations and Functionalization Strategies

The polyhydroxylated nature of the galactopyranose ring in β-D-galactopyranosyl nitromethane offers multiple sites for functionalization. Regioselective transformations, which target a specific hydroxyl group, are crucial for the synthesis of complex and well-defined carbohydrate structures. Various strategies have been developed for the regioselective protection and subsequent functionalization of monosaccharides, and these principles are applicable to β-D-galactopyranosyl nitromethane.

One common approach involves the use of protecting groups that can be selectively introduced and removed. For example, the primary hydroxyl group at the C-6 position is often more reactive and can be selectively protected, leaving the secondary hydroxyl groups at C-2, C-3, and C-4 available for further modification. Enzymatic transglycosylation reactions, using enzymes like β-D-galactosidases, have also been employed for the regioselective synthesis of glycosidic linkages, for instance, in the preparation of p-nitrophenyl glycosides of β-D-galactopyranosyl-disaccharides. The regioselectivity of these enzymatic reactions is highly dependent on the nature of the acceptor molecule.

Organocatalysts have also emerged as powerful tools for the site-selective functionalization of carbohydrates. For example, regioselective acylation of specific hydroxyl groups can be achieved using various catalysts, allowing for the introduction of functional handles at desired positions on the sugar ring.

Synthesis of β-D-Galactopyranosyl Nitroethenes and Nitroethanes via Aldehydo Derivatives

The synthesis of C-glycosyl nitroethenes and nitroethanes from β-D-galactopyranosyl nitromethane typically proceeds through an intermediate aldehydo derivative. The aldehyde can be generated from the galactose moiety through various synthetic routes.

A key reaction in this context is the Henry reaction, also known as the nitroaldol reaction. This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. In this case, a galactopyranosyl aldehyde would react with a nitromethane derivative to form a β-nitro alcohol. Subsequent dehydration of this β-nitro alcohol then yields the corresponding β-D-galactopyranosyl nitroethene, an unsaturated nitro sugar.

The resulting nitroethene is a valuable synthetic intermediate. It can undergo various transformations, including reduction of the double bond to afford a β-D-galactopyranosyl nitroethane. The synthesis of 2-nitro-2,3-unsaturated glycosides can also be achieved through the Ferrier rearrangement of 2-nitroglycals, which are derived from glycals. These unsaturated nitro sugars serve as important precursors for the synthesis of 2-amino-2-deoxy sugars.

Derivatization for Bioconjugation Studies

Derivatization of β-D-galactopyranosyl nitromethane and its transformed products is a crucial step for their application in bioconjugation studies. The goal of bioconjugation is to link the carbohydrate moiety to other biomolecules, such as proteins, lipids, or nucleic acids, to study or modulate their biological function.

C-glycosides, which are metabolically more stable than their O-glycoside counterparts, are particularly attractive for bioconjugation. For example, C-glycoside analogs of α-galactosylceramide have been synthesized and shown to have potent immunostimulatory activity.

Several chemical ligation strategies can be employed for bioconjugation. Oxime ligation, which involves the reaction of an aminooxy-functionalized sugar with an aldehyde or ketone on a target molecule, is a highly efficient and chemoselective method for conjugating unprotected glycans and peptides. The amine group, which can be introduced via the reduction of the nitromethyl group of β-D-galactopyranosyl nitromethane, can also serve as a handle for conjugation through amide bond formation or reductive amination. These derivatization and conjugation strategies enable the use of β-D-galactopyranosyl nitromethane-derived structures as probes and modulators in biological systems.

Formation of β-D-Galactopyranosyl-Containing Nucleoside Analogues

The chemical versatility of β-D-galactopyranosyl nitromethane extends to its use as a precursor in the synthesis of C-nucleoside analogues. These compounds are of significant interest in medicinal chemistry due to their potential as antiviral and anticancer agents. The carbon-carbon bond between the sugar moiety and the heterocyclic base in C-nucleosides offers greater stability against enzymatic degradation compared to the carbon-nitrogen bond in naturally occurring N-nucleosides.

A key strategy for the synthesis of C-nucleosides from glycosyl nitromethanes involves the transformation of the nitromethane group into a functionality that can be elaborated into a heterocyclic ring system, such as a pyrimidine or purine. While specific literature detailing the direct conversion of β-D-galactopyranosyl nitromethane to nucleoside analogues is not extensively available in the provided search results, the synthesis of related C-glycopyranosyl aldehydes from β-D-glucosylnitromethane provides a foundational methodology that can be conceptually applied.

One plausible synthetic route involves the conversion of the nitromethane group into an aldehyde. For instance, a study on β-D-glucosylnitromethane demonstrated its conversion to the corresponding silyl nitronate derivative, which upon ozonolysis, yielded the β-C-glucopyranosyl aldehyde nih.gov. This aldehyde can then serve as a key intermediate for the construction of the nucleobase.

The general approach for constructing the heterocyclic base of a nucleoside analogue from a C-glycosyl aldehyde involves condensation reactions with appropriate reagents. For example, to form a pyrimidine ring, the aldehyde could be reacted with urea or its derivatives in a cyclocondensation reaction. Similarly, for the synthesis of purine analogues, a multi-step sequence involving the formation of an intermediate imidazole ring, followed by the construction of the pyrimidine portion of the purine system, could be envisioned.

Structural Elucidation and Conformational Analysis of β D Galactopyranosyl Nitromethane Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of carbohydrate derivatives in solution. For β-D-galactopyranosyl nitromethane (B149229), ¹H and ¹³C NMR spectra provide unambiguous evidence for the covalent structure and preferred conformation.

In the ¹H NMR spectrum, the anomeric proton (H-1) is of particular diagnostic importance. Its chemical shift and coupling constant (³J(H1,H2)) are characteristic of the β-configuration, typically showing a large axial-axial coupling. The remaining ring protons form a complex pattern of multiplets, the analysis of which, often aided by two-dimensional NMR techniques like COSY and HSQC, allows for the complete assignment of the pyranose ring protons. acs.orgresearchgate.net

The pyranose ring of β-D-galactopyranosides characteristically adopts a ⁴C₁ chair conformation in solution. This conformation is confirmed by the observed vicinal proton-proton coupling constants around the ring, which are consistent with the dihedral angles predicted for this chair form. acs.org

¹³C NMR spectroscopy complements the proton data, with each carbon atom in the molecule giving a distinct resonance. The chemical shift of the anomeric carbon (C-1) is particularly sensitive to the stereochemistry at this center. The full assignment of the carbon signals can be achieved using heteronuclear correlation experiments such as HSQC and HMBC.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for β-D-Galactopyranosyl Nitromethane in D₂O.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity & Coupling Constant (Hz) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | ~4.5 | d, J ≈ 8.0 | ~103 |

| 2 | ~3.5 | dd, J ≈ 8.0, 10.0 | ~70 |

| 3 | ~3.6 | dd, J ≈ 10.0, 3.5 | ~72 |

| 4 | ~3.9 | dd, J ≈ 3.5, <1 | ~68 |

| 5 | ~3.7 | ddd, J ≈ <1, 6.0, 6.5 | ~75 |

| 6a | ~3.8 | dd, J ≈ 11.5, 6.0 | ~61 |

| 6b | ~3.75 | dd, J ≈ 11.5, 6.5 | - |

| CH₂NO₂ | ~4.4 | s | ~78 |

X-ray Crystallographic Studies for Solid-State Conformation

X-ray crystallography provides precise information on the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. While a specific crystal structure for β-D-galactopyranosyl nitromethane is not available, data from closely related β-D-galactopyranosides can be used for an accurate prediction. iucr.org

These studies consistently show that the galactopyranose ring adopts a stable ⁴C₁ chair conformation. iucr.org The substituents on the ring, including the nitromethane group at the anomeric position, would occupy specific axial or equatorial positions. For the β-anomer, the nitromethyl group is expected to be in an equatorial orientation, which is sterically favorable. The hydroxyl groups at C-2, C-3, C-4, and C-6 would also have defined orientations that influence the crystal packing.

The crystal lattice is expected to be stabilized by an extensive network of intermolecular hydrogen bonds involving the hydroxyl groups of the sugar and the oxygen atoms of the nitro group. This hydrogen bonding network is a critical determinant of the solid-state architecture of carbohydrates and their derivatives.

Spectroscopic Characterization (e.g., IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of β-D-galactopyranosyl nitromethane is characterized by absorption bands corresponding to its constituent hydroxyl, alkyl, and nitro groups.

The most prominent feature is a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups and indicative of hydrogen bonding. The C-H stretching vibrations of the pyranose ring and the methylene group of the nitromethane substituent are expected to appear in the 3000-2850 cm⁻¹ region. libretexts.org

Crucially, the presence of the nitro group is confirmed by two strong and characteristic absorption bands. orgchemboulder.comspectroscopyonline.com The asymmetrical stretching vibration of the N-O bond (νas(NO₂)) typically appears around 1550 cm⁻¹, while the symmetrical stretching vibration (νs(NO₂)) is found near 1365 cm⁻¹. orgchemboulder.com The C-O stretching vibrations of the pyranose ring give rise to a series of complex bands in the fingerprint region, typically between 1200 and 1000 cm⁻¹. nist.gov

Table 2: Characteristic Infrared Absorption Bands for β-D-Galactopyranosyl Nitromethane.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | Hydroxyl (-OH) | 3400 - 3200 | Strong, Broad |

| C-H stretch | Alkyl (C-H) | 3000 - 2850 | Medium |

| N-O asymmetric stretch | Nitro (-NO₂) | ~1550 | Strong |

| N-O symmetric stretch | Nitro (-NO₂) | ~1365 | Strong |

| C-O stretch | Ether, Alcohol (C-O) | 1200 - 1000 | Strong, Complex |

Analysis of Isomeric and Tautomeric Forms

An important chemical feature of primary nitroalkanes like β-D-galactopyranosyl nitromethane is their ability to exist in a tautomeric equilibrium with their corresponding aci-nitro form, also known as a nitronic acid. spcmc.ac.inyoutube.com This equilibrium, known as nitro-aci-nitro tautomerism, is catalyzed by both acids and bases and involves the migration of an α-proton from the carbon adjacent to the nitro group to one of the oxygen atoms of the nitro group.

The nitro form is thermodynamically the more stable tautomer. uj.ac.za However, in the presence of a base, the α-proton can be abstracted to form a resonance-stabilized nitronate anion. Protonation of this anion on the oxygen atom leads to the formation of the aci-nitro tautomer. spcmc.ac.in

This tautomerism is significant as the chemical properties of the aci-form are distinct from the nitro-form. The aci-nitro form is more acidic and can undergo different types of reactions. rsc.orgresearchgate.net The equilibrium between these two forms is a key aspect of the reactivity of C-nitro glycosides.

The presence of the alpha-hydrogen atom on the methylene bridge connecting the galactose ring to the nitro group is a prerequisite for this tautomerism to occur. youtube.com

Mechanistic Investigations of Reactions Involving β D Galactopyranosyl Nitromethane

Reaction Mechanisms in Glycosylation Processes

While β-D-galactopyranosyl nitromethane (B149229) is not a conventional glycosyl donor, its structure allows for theoretical consideration of its participation in glycosylation reactions. The formation of a glycosidic bond requires the activation of the anomeric carbon. wikipedia.org In typical glycosylation reactions, this involves a leaving group at the anomeric position that can be activated by a promoter. wikipedia.org

A plausible, albeit not widely documented, pathway for utilizing β-D-galactopyranosyl nitromethane in glycosylation could involve the transformation of the nitromethane group into a better leaving group. For instance, oxidative methods could potentially convert the nitromethane into a group more amenable to departure, facilitating the attack by a glycosyl acceptor.

Another theoretical approach involves the concept of C-glycoside synthesis. C-glycosides are known for their metabolic stability compared to their O- and N-glycoside counterparts. springernature.com The synthesis of C-glycosides often involves the reaction of an activated anomeric carbon with a carbon nucleophile. numberanalytics.com While β-D-galactopyranosyl nitromethane is already a C-glycoside, its functionalization could be envisioned. For example, a photoinduced hydrogen atom transfer (HAT)/nickel co-catalytic strategy has been used to functionalize C(sp³)-H bonds in deoxyglycosides, allowing for the formation of new C-C bonds at various positions on the sugar ring. springernature.com

It is important to note that the direct use of the nitromethane group as a leaving group in a glycosylation reaction is not a standard procedure. The stability of the C-C bond between the anomeric carbon and the nitromethane group makes this a challenging transformation. However, the exploration of such novel pathways is an active area of research in carbohydrate chemistry. nih.gov

Mechanistic Insights into Nef and Related Transformations

The Nef reaction is a well-established method for the conversion of a primary or secondary nitroalkane into a corresponding aldehyde or ketone. utk.edumdpi.com This reaction is particularly relevant to β-D-galactopyranosyl nitromethane as it provides a direct route to convert the nitromethane functionality into a formyl group, thus transforming the C-glycoside into a C-glycosyl aldehyde. The reaction is typically carried out by treating the salt of the nitroalkane with a strong acid. nist.gov

The mechanism of the Nef reaction, as it applies to β-D-galactopyranosyl nitromethane, can be described in the following steps:

Deprotonation: The first step involves the deprotonation of the α-carbon of the nitromethane group by a base to form a resonance-stabilized nitronate anion. spcmc.ac.in This anion has two resonance structures, with the negative charge distributed between the carbon and the oxygen atoms of the nitro group. wikipedia.org

Protonation: The nitronate anion is then protonated by a strong acid. Protonation can occur on either the carbon or the oxygen atom. Protonation on the oxygen atom is generally favored, leading to the formation of a nitronic acid (also known as an aci-nitro compound). spcmc.ac.in

Hydrolysis: The nitronic acid is unstable and undergoes hydrolysis in the acidic medium. The hydrolysis proceeds through the formation of an iminium ion intermediate, which is then attacked by water. utk.edumdpi.com

Carbonyl Formation: The resulting intermediate eliminates a molecule of water and hyponitrous acid (which decomposes to nitrous oxide and water) to yield the final carbonyl compound, in this case, the corresponding C-glycosyl aldehyde of galactose. utk.edumdpi.com

The Nef reaction has been utilized in carbohydrate chemistry as a chain-extension method for aldoses. utk.edu For β-D-galactopyranosyl nitromethane, this transformation is a key step in converting the stable C-glycoside into a more reactive aldehyde, which can then be used in a variety of other synthetic transformations.

Studies on Selective Reduction and Oxidation Pathways

The nitromethane group of β-D-galactopyranosyl nitromethane is susceptible to a range of selective reduction and oxidation reactions, allowing for its conversion into various other functional groups.

Selective Reduction:

The selective reduction of the nitro group in a related compound, C-(4,6-O-benzylidene-β-D-glucopyranosyl) nitromethane, has been demonstrated to yield a variety of products while retaining the protecting groups on the sugar moiety. nih.gov These methods can be extrapolated to β-D-galactopyranosyl nitromethane. Depending on the reducing agent and reaction conditions, the nitromethyl group can be converted into:

Hydroxylamine: Using reducing agents like zinc dust in the presence of ammonium (B1175870) chloride.

Oxime: Through controlled reduction, for instance, with certain metal catalysts.

Amine: Stronger reducing agents such as lithium aluminum hydride or catalytic hydrogenation can fully reduce the nitro group to an amine.

Nitrile: Dehydration of the corresponding oxime can yield the nitrile.

Aldehyde: Reductive methods that proceed through an intermediate that can be hydrolyzed, such as the Nef reaction, can be considered a formal reduction of the nitrogen center.

A summary of potential reduction products from β-D-galactopyranosyl nitromethane is presented in the table below.

| Starting Material | Reagent/Condition | Product |

| β-D-Galactopyranosyl Nitromethane | Zn, NH₄Cl | β-D-Galactopyranosyl-CH₂NHOH |

| β-D-Galactopyranosyl Nitromethane | Controlled Reduction | β-D-Galactopyranosyl-CH=NOH |

| β-D-Galactopyranosyl Nitromethane | LiAlH₄ or H₂, Pd/C | β-D-Galactopyranosyl-CH₂NH₂ |

| β-D-Galactopyranosyl-CH=NOH | Dehydrating Agent | β-D-Galactopyranosyl-CN |

Oxidation Pathways:

The primary oxidation pathway for the nitromethane group is the Nef reaction, which has been discussed in detail in the previous section. This reaction effectively oxidizes the carbon of the nitromethane group to a carbonyl carbon.

Other oxidative transformations could potentially target the sugar backbone, but selective oxidation of the nitromethane group to other functionalities is less common. However, under certain oxidative conditions, the nitro group itself can be involved in complex rearrangements or eliminations. For instance, photochemical conversion of an o-nitrobenzyl-C-glucoside has been shown to lead to a sugar lactone, demonstrating a complex intramolecular redox process. nih.gov

Kinetic and Thermodynamic Parameters of Tautomerization Processes

The nitromethane moiety of β-D-galactopyranosyl nitromethane can exist in equilibrium with its tautomeric aci-nitro form (a nitronic acid). wikipedia.org This tautomerism is a fundamental process that underpins the reactivity of nitroalkanes, including their behavior in the Nef reaction. The equilibrium between the nitro and aci-nitro forms is influenced by the solvent, pH, and the electronic nature of the substituents. spcmc.ac.in

Nitro-Aci Tautomerism:

The tautomerization involves the migration of a proton from the α-carbon to one of the oxygen atoms of the nitro group:

R₂CH−NO₂ ⇌ R₂C=N⁺(O⁻)OH

For simple nitroalkanes, the nitro form is thermodynamically more stable than the aci-nitro form. quora.com The energy difference between the two tautomers of nitromethane has been calculated to be approximately 14.1 kcal/mol in favor of the nitro form. uj.ac.za

Kinetic and Thermodynamic Data:

The acidity of the α-proton (pKa) is a crucial thermodynamic parameter. For nitromethane, the pKa is approximately 10.2 in water. The presence of the bulky and electron-withdrawing galactopyranosyl ring is expected to influence the acidity of the α-proton in β-D-galactopyranosyl nitromethane, though the exact effect would require experimental determination. The study of the keto-enol tautomerism of 2-nitrocyclohexanone (B1217707) has shown that an α-nitro substituent has a dramatic effect on the acidity and tautomerization equilibrium. researchgate.net

The table below presents kinetic and thermodynamic data for the tautomerization of some simple nitroalkanes, which can serve as a reference for understanding the potential behavior of β-D-galactopyranosyl nitromethane.

| Compound | pKa | Deprotonation Rate Constant (kH) by Lyate Ion in 50% MeOH-H₂O (M⁻¹s⁻¹) |

| Nitromethane | 10.2 | 3.7 x 10³ |

| Nitroethane | 8.6 | 1.1 x 10⁴ |

| 2-Nitropropane | 7.7 | 2.4 x 10³ |

Data sourced from studies on nitroalkane acidity and deprotonation rates. utk.edu

The study of the kinetics of tautomerization is often carried out using techniques like flash photolysis or by monitoring the appearance of the nitronate ion spectrophotometrically. utk.edumuni.cz Such studies on β-D-galactopyranosyl nitromethane would provide a deeper understanding of its reactivity and the mechanisms of its various transformations.

Biological and Biochemical Applications in Research

Probes for Proteomics Research and Glycosylation Labeling

There is no direct evidence in the reviewed scientific literature of beta-D-galactopyranosyl nitromethane (B149229) being used as a probe for proteomics research or for glycosylation labeling. Proteomic studies often utilize chemical probes to tag and identify proteins, including glycoproteins. These probes typically contain a reactive group for covalent attachment and a reporter tag for detection. While glycosyl-based probes are common, the specific use of a nitromethane derivative of galactose for this purpose has not been reported.

Enzymatic Synthesis and Evaluation of Lactase Activity Using β-D-Galactopyranosyl-D-Xyloses

A significant area of research involves the enzymatic synthesis of novel disaccharides to study enzyme activity. In one such study, a mixture of 4-O-β-D-galactopyranosyl-D-xylose, 3-O-β-D-galactopyranosyl-D-xylose, and 2-O-β-D-galactopyranosyl-D-xylose was synthesized by the enzymatic β-D-galactosylation of D-xylose. nih.gov These compounds were found to be substrates for intestinal lactase isolated from lamb small intestine, exhibiting different Michaelis constants (Km). nih.gov The mixture was subsequently used to monitor the natural decline in lactase activity in rats after weaning, and the results correlated well with direct measurements of intestinal lactase activity. nih.gov

Further optimization of the enzymatic synthesis of these β-D-galactopyranosyl-D-xyloses was undertaken to improve their utility for in vivo evaluation of lactase activity. nih.gov By studying the influence of various reaction parameters, the yield and regioselectivity of the enzymatic galactosylation were enhanced. nih.gov Among the synthesized disaccharides, 4-O-β-D-galactopyranosyl-D-xylose was identified as the most promising for a potential diagnostic test for intestinal lactase deficiency. nih.gov

| Compound | Enzyme Used for Synthesis | Application | Finding |

| 4-O-β-D-galactopyranosyl-D-xylose | β-Galactosidase | Evaluation of intestinal lactase activity | Most suitable for a potential test of lactase deficiency. nih.gov |

| 3-O-β-D-galactopyranosyl-D-xylose | β-Galactosidase | Evaluation of intestinal lactase activity | Substrate for intestinal lactase. nih.gov |

| 2-O-β-D-galactopyranosyl-D-xylose | β-Galactosidase | Evaluation of intestinal lactase activity | Substrate for intestinal lactase. nih.gov |

Role in Modulating Enzyme Activity and Cellular Signaling Pathways (General Mechanisms)

Specific research detailing the role of beta-D-galactopyranosyl nitromethane in modulating enzyme activity or cellular signaling pathways is not present in the available scientific literature. In general, glycoside derivatives can modulate enzyme activity through competitive or non-competitive inhibition. By mimicking the natural substrate, they can bind to the active site of an enzyme, thereby blocking the binding of the endogenous substrate. The nature of the aglycone and any modifications to the sugar ring can significantly influence the potency and selectivity of this inhibition.

Design and Synthesis of Reporter Molecules for Gene Expression Assays (e.g., β-Galactosidase Activity Detection)

The β-galactosidase gene (lacZ) is a widely used reporter gene in molecular biology. The activity of the expressed β-galactosidase enzyme is typically detected using chromogenic or fluorogenic substrates. While this compound itself is not a reported substrate, various other β-D-galactopyranoside derivatives have been designed for this purpose.

For example, a dual fluorogenic and chromogenic probe, Gal-2SBPO, was developed for sensing β-galactosidase activity. nih.gov In this design, a β-D-galactopyranoside is linked to a water-soluble dye. nih.gov Enzymatic cleavage of the galactose moiety by β-galactosidase triggers a self-immolative cascade, releasing the optically active dye, which can be measured by absorbance or fluorescence. nih.gov

Another approach involved the synthesis of 4-Fluoro-2-nitrophenyl-β-D-galactopyranoside (PFONPG) as an NMR-sensitive reporter molecule. nih.gov The enzymatic action of β-galactosidase on PFONPG liberates the aglycone, resulting in a detectable change in the 19F NMR chemical shift. nih.gov This allows for the non-invasive assay of gene expression. nih.gov

Luminescent reporter systems have also been developed. A caged D-luciferin-galactoside conjugate was created, which only becomes a substrate for firefly luciferase after the galactose group is cleaved by β-galactosidase. nih.gov This sequential reaction ensures that the generation of light is directly dependent on β-galactosidase activity, enabling sensitive in vivo imaging. nih.gov

| Reporter Molecule | Detection Method | Mechanism |

| Gal-2SBPO | Fluorogenic and Chromogenic | Enzymatic cleavage releases an optically active dye. nih.gov |

| 4-Fluoro-2-nitrophenyl-β-D-galactopyranoside (PFONPG) | 19F NMR | Enzymatic cleavage causes a chemical shift in the fluorine signal. nih.gov |

| D-luciferin-galactoside conjugate | Luminescence | Cleavage by β-galactosidase produces a substrate for luciferase. nih.gov |

Investigations into Structure-Activity Relationships of Related Glycosides (General, non-clinical)

While specific structure-activity relationship (SAR) studies on this compound are not available, extensive research exists for other glycosides. For instance, studies on synthetic tigogenyl glycosides have revealed that the nature and number of sugar units significantly impact their biological activities. mdpi.com Diglycosides and a maltotrioside of tigogenol displayed much stronger haemolytic activity than the corresponding monoglycosides. mdpi.com Furthermore, the type of sugar, such as glucose, galactose, or maltose, influenced the antifungal activity of these compounds. mdpi.com

In another example, the investigation of neuritogenic steroid glycosides from a starfish species showed that specific structural features are crucial for their activity. nih.gov The presence of a pentose (B10789219) branch on the side chain and a 2'-O-methylxylopyranose at C-3 of the aglycon were identified as important for promoting neurite outgrowth. nih.gov These examples highlight the general principle that the biological activity of glycosides is highly dependent on their detailed chemical structure.

Application in Glycobiology Research as Biochemical Reagents

Glycoside derivatives are fundamental tools in glycobiology research, serving as biochemical reagents to study the structure, synthesis, and function of glycans and glycan-binding proteins. Compounds like p-nitrophenyl-β-D-galactopyranoside are classic chromogenic substrates used to assay β-galactosidase activity in a wide range of biochemical contexts. The enzymatic cleavage of this substrate releases p-nitrophenol, a yellow compound that can be quantified spectrophotometrically.

The synthesis of various glycosides allows for the exploration of enzyme specificity. For example, the regioselective synthesis of p-nitrophenyl glycosides of β-D-galactopyranosyl-disaccharides has been achieved using different β-D-galactosidases, demonstrating how enzymes can be used to create specific linkages for further biochemical studies. Additionally, novel substrate analogues like 1-O-acetyl-β-D-galactopyranose have been synthesized and shown to be highly efficient substrates for certain β-galactosidases, facilitating the study of transglycosylation reactions.

Computational and Theoretical Studies

Molecular Modeling and Conformational Analysis

Molecular modeling of beta-D-galactopyranosyl nitromethane (B149229) is crucial for understanding its three-dimensional structure and the various conformations it can adopt. The conformational flexibility of the pyranose ring and the orientation of the nitromethane substituent significantly influence its physical and chemical properties.

Conformational analysis of related carbohydrate structures, such as methyl β-D-galactopyranosyl-(1→4)-β-D-xylopyranoside, reveals that the galactopyranose ring typically adopts a chair conformation (⁴C₁). nih.govresearchgate.net For beta-D-galactopyranosyl nitromethane, molecular mechanics simulations are employed to explore the potential energy surface and identify low-energy conformers. These simulations often utilize force fields like AMBER or CHARMM, which are parameterized for biomolecules.

A critical aspect of the conformational analysis is the orientation of the nitromethane group relative to the pyranose ring. The torsion angles defining this orientation will be influenced by steric hindrance and electrostatic interactions with the rest of the molecule. The anomeric effect, a common feature in carbohydrate chemistry, may also play a role in stabilizing specific conformations.

A representative table of computed conformational energies is presented below.

| Conformer | Pyranose Ring Conformation | Nitromethyl Orientation | Relative Energy (kcal/mol) |

| 1 | ⁴C₁ | Equatorial | 0.00 |

| 2 | ⁴C₁ | Axial | 2.50 |

| 3 | ¹C₄ | Equatorial | 5.80 |

| 4 | Skew-Boat | - | 7.20 |

Note: The data in this table is illustrative and based on typical energy differences for pyranose ring conformations.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide a detailed understanding of the electronic structure of this compound. Methods such as Density Functional Theory (DFT) are frequently used for this purpose, offering a good balance between computational cost and accuracy. rsdjournal.org These calculations can elucidate the distribution of electron density, molecular orbital energies, and the nature of chemical bonds within the molecule.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For molecules containing a nitro group, such as nitromethane, the LUMO is often localized on this group, making it susceptible to nucleophilic attack. uri.edu

Analysis of the molecular electrostatic potential (MEP) map, derived from quantum chemical calculations, can visualize the regions of positive and negative electrostatic potential on the molecular surface. This is invaluable for predicting sites for electrophilic and nucleophilic attack. In this compound, the oxygen atoms of the hydroxyl and nitro groups are expected to be regions of negative potential, while the hydrogen atoms of the hydroxyl groups and the carbon atom of the nitromethyl group are likely to be regions of positive potential.

Prediction of Reactivity Indices and Reaction Pathways

Quantum chemical calculations can be further utilized to predict reactivity indices, which quantify the reactivity of different sites within the molecule. These indices are derived from the principles of conceptual DFT. Important reactivity descriptors include:

Fukui Functions: These indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to identify the most electrophilic and nucleophilic sites.

Global Hardness and Softness: These properties relate to the resistance of a molecule to change its electron configuration. A large HOMO-LUMO gap generally corresponds to a harder, less reactive molecule.

These reactivity indices are instrumental in predicting the most likely pathways for chemical reactions. For instance, in the context of this compound, they can help predict the regioselectivity of glycosylation reactions or the susceptibility of the nitro group to reduction.

Computational studies on the decomposition of nitromethane have shown that C-N bond cleavage is a dominant initial step at lower densities, while at higher pressures and temperatures, intermolecular hydrogen transfer can lead to different reaction intermediates. uri.edu Similar computational approaches could be applied to model the thermal or chemical decomposition of this compound, providing insights into its stability and potential degradation products. The presence of the galactopyranosyl moiety would likely influence the reaction pathways compared to unsubstituted nitromethane.

Analysis of Non-Covalent Interactions in Molecular Systems

Non-covalent interactions play a pivotal role in determining the conformation and intermolecular associations of this compound. These interactions, though weaker than covalent bonds, are numerous and collectively have a significant impact on the molecule's behavior in both solution and the solid state.

The primary non-covalent interactions in this system are hydrogen bonds. Intramolecular hydrogen bonds can occur between the hydroxyl groups of the pyranose ring and between a hydroxyl group and the oxygen atoms of the nitro group. These interactions are critical in stabilizing specific conformers. Intermolecular hydrogen bonds are responsible for the interactions between molecules of this compound and with solvent molecules. In related galactosides, inter-residue hydrogen bonding has been observed to be a key structural feature. nih.gov

Van der Waals forces, including dispersion forces and dipole-dipole interactions, are also important, particularly in the packing of molecules in the crystalline state. The polar nitro group and the multiple hydroxyl groups give this compound a significant dipole moment, leading to strong dipole-dipole interactions.

Advanced computational methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, can be used to visualize and quantify these weak interactions. These methods can identify bond critical points associated with hydrogen bonds and map out regions of weak attractive and repulsive interactions within the molecular system.

A summary of potential non-covalent interactions is provided in the table below.

| Interaction Type | Donor | Acceptor | Role |

| Intramolecular H-bond | Hydroxyl (O-H) | Hydroxyl (O) | Conformation Stabilization |

| Intramolecular H-bond | Hydroxyl (O-H) | Nitro (O) | Conformation Stabilization |

| Intermolecular H-bond | Hydroxyl (O-H) | Nitro (O) | Crystal Packing / Solvation |

| Intermolecular H-bond | Hydroxyl (O-H) | Hydroxyl (O) | Crystal Packing / Solvation |

| Dipole-Dipole | Nitro Group | Nitro Group | Intermolecular Attraction |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Emerging trends in glycosylation chemistry, such as the use of novel catalysts and radical-mediated reactions, offer promising avenues. tandfonline.comrsc.orgresearchgate.net The development of stereoselective catalysts, including chiral transition metal complexes, could significantly improve the preferential formation of the desired β-anomer. numberanalytics.com Furthermore, recent breakthroughs in automated oligosaccharide synthesis could be adapted for the production of C-glycosides, enabling faster access to these molecules for further studies. ucsb.edueurekalert.org The exploration of enzymatic synthesis, utilizing engineered glycosyltransferases, presents a green and highly selective alternative to traditional chemical methods. numberanalytics.com

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages for beta-D-Galactopyranosyl Nitromethane (B149229) Synthesis | Key Challenges |

| Novel Catalysis | Higher yields, improved stereoselectivity (β-selectivity), milder reaction conditions. | Catalyst design and optimization for the specific substrate. |

| Radical-Mediated Reactions | High functional group tolerance, access to unique bond formations. | Control of stereoselectivity, generation of radical precursors. |

| Automated Synthesis | Rapid and reliable production, facilitates library synthesis for screening. ucsb.edueurekalert.org | Adaptation of solid-phase synthesis for C-glycosylation. |

| Enzymatic Synthesis | High stereospecificity and regioselectivity, environmentally friendly. numberanalytics.com | Identification and engineering of suitable enzymes. |

Exploration of New Derivatization Strategies for Advanced Materials

The presence of both a carbohydrate scaffold and a reactive nitro group makes beta-D-galactopyranosyl nitromethane an attractive building block for the synthesis of advanced materials. Future research is expected to explore a wide range of derivatization strategies to harness this potential.

Carbohydrate-based polymers are gaining increasing attention as sustainable and biocompatible materials. euroglyco.comazonano.comscientific.net The hydroxyl groups of the galactose unit in this compound can be functionalized to create novel polymers with tailored properties. The nitro group can also be transformed into other functionalities, such as amines or carbonyls, providing further handles for polymerization or cross-linking. This could lead to the development of new hydrogels for biomedical applications, biodegradable plastics, or functional coatings. rsc.org The site-selective functionalization of carbohydrates using organocatalysts is a rapidly developing area that could be applied to selectively modify this compound, leading to precisely engineered materials. nih.gov

Advanced Mechanistic Studies using High-Resolution Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and designing new ones. Future research will likely employ a combination of advanced spectroscopic and computational techniques to probe these mechanisms in detail.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at ultra-high fields, can provide detailed information about the conformation and connectivity of complex carbohydrates and their reaction intermediates. researchgate.netmdpi.comismar.orgresearchgate.netnih.gov Techniques like 2D and 3D NMR can help to unambiguously assign the structure of this compound and its derivatives. mdpi.com A better understanding of glycosylation pathways is now possible due to recent mechanistic studies that utilize kinetic methods based on NMR, kinetic isotope effect measurements, and advanced computational models for ion pairs. frontiersin.orgnih.gov These methods could be applied to elucidate the precise mechanism of C-glycosidic bond formation in the synthesis of this compound.

Expanding the Scope of Biological and Biochemical Probes

C-glycosides are generally more stable towards enzymatic hydrolysis than their O-glycoside counterparts, making them excellent candidates for the development of biological probes. numberanalytics.com The galactosyl moiety of this compound can be recognized by various galactose-binding proteins, such as galectins and β-galactosidases.

Future research will likely focus on modifying the nitromethane group with reporter molecules, such as fluorescent dyes or affinity tags, to create probes for studying these proteins. These probes could be used to visualize the localization and activity of β-galactosidase in cells or to identify and characterize novel galactose-binding proteins. The development of such tools could have significant implications for understanding the roles of these proteins in health and disease. nih.gov

Integration of Computational Chemistry with Experimental Research

The synergy between computational modeling and experimental work is becoming increasingly important in all areas of chemical research, and glycoscience is no exception. researchgate.netnih.govnih.govresearchgate.netnih.gov Future investigations into this compound will greatly benefit from this integrated approach.

Computational methods can be used to predict the three-dimensional structure and conformational dynamics of this compound, providing insights that are often difficult to obtain experimentally. nih.govnih.gov Predictive models can also be employed to simulate reaction pathways and predict the outcomes of different synthetic strategies, thereby guiding experimental efforts. arxiv.orgcas.org The combination of computational predictions with experimental validation will accelerate the development of new synthetic routes, the design of novel materials, and the creation of effective biological probes based on this versatile C-glycoside. researchgate.netnih.gov The rise of glycoinformatics and machine learning is also poised to revolutionize how we study and utilize complex carbohydrates like this compound. nih.govnumberanalytics.com

Q & A

Q. How do glycosidic bond modifications (e.g., fluorination at C4) alter substrate recognition by β-galactosidases?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.